molecular formula C19H21ClN4O2 B2406111 N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034503-04-1

N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2406111
CAS No.: 2034503-04-1
M. Wt: 372.85
InChI Key: IOBGHQGCTMSUSP-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c20-16-3-1-2-4-17(16)23-19(26)18(25)22-13-14-7-11-24(12-8-14)15-5-9-21-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBGHQGCTMSUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the 1-(pyridin-4-yl)piperidine intermediate. This can be achieved through the reaction of 4-chloropyridine with piperidine under basic conditions.

    Oxalamide Formation: The next step involves the reaction of the piperidine intermediate with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated.

    Final Coupling: The final step is the coupling of the oxalamide intermediate with 2-chloroaniline. This step is typically performed under acidic or basic conditions to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which may reduce the oxalamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related molecules and their interactions with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(pyridin-4-ylmethyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(piperidin-4-ylmethyl)oxalamide
  • N1-(2-chlorophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Biological Activity

N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN4O2. The compound features a complex structure that includes a chlorophenyl group, a piperidine moiety, and an oxalamide linkage.

PropertyValue
Molecular Weight364.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. This compound has been shown to modulate the activity of neurotransmitter receptors and enzymes, which may lead to therapeutic effects in neurological disorders.

Key Mechanisms:

  • Receptor Interaction : The compound may bind to specific neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : It has potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Therapeutic Applications

Research indicates that this compound could be explored for several therapeutic applications:

  • Neurological Disorders : Due to its ability to interact with neurotransmitter systems, it may be beneficial in treating conditions like Alzheimer's disease.
  • Antibacterial Activity : Preliminary studies suggest it may possess antibacterial properties, although further research is required to confirm this potential.

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Enzyme Inhibition

In a study assessing enzyme inhibitory activity, compounds similar to this compound demonstrated significant inhibition of AChE and urease. This suggests a potential pathway for therapeutic intervention in diseases characterized by cholinergic dysfunction .

Study 2: Antibacterial Screening

Another study evaluated various synthesized oxalamides for antibacterial properties against multiple bacterial strains. While specific data on this compound was limited, related compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Table 2: Biological Activity Summary

Activity TypeObserved Effects
Enzyme InhibitionSignificant AChE inhibition
Antibacterial ActivityModerate activity against certain strains
Neurological EffectsPotential therapeutic applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, and what critical parameters influence yield?

  • Methodology : The synthesis typically involves two key steps:

Piperidine Intermediate : React 4-chloropyridine with piperidine under basic conditions (e.g., K₂CO₃) to form 1-(pyridin-4-yl)piperidine.

Oxalamide Formation : Treat the intermediate with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by coupling with 2-chloroaniline.

  • Critical Parameters :

  • Temperature Control : Excess heat during oxalyl chloride coupling can lead to side reactions (e.g., over-oxidation).
  • Solvent Purity : Anhydrous DCM ensures minimal hydrolysis of oxalyl chloride.
  • Stoichiometry : A 1:1.2 molar ratio of intermediate to oxalyl chloride optimizes yield (~65–70%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., pyridine ring at δ 8.5–7.5 ppm) and oxalamide carbonyl peaks (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 365.13 (M+H⁺).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What biological assays are commonly used to evaluate its enzyme inhibition activity?

  • Assay Protocols :

  • Acetylcholinesterase (AChE) Inhibition : Ellman’s assay with donepezil as a positive control. IC₅₀ values typically range from 1–10 µM.
  • Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) to track penetration in SH-SY5Y neuroblastoma cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?

  • Root Causes :

  • Assay Variability : Differences in buffer pH (e.g., Tris vs. PBS) or incubation time (15 vs. 30 minutes).
  • Compound Purity : Impurities from incomplete purification (e.g., residual DCM) may inhibit enzyme activity non-specifically.
    • Mitigation Strategies :
  • Standardize Assay Conditions : Use identical buffer systems and validate with a reference inhibitor.
  • Repurification : Re-crystallize the compound using ethyl acetate/hexane mixtures .

Q. What computational methods are effective for predicting binding modes of this compound to neurological targets?

  • Approaches :

  • Molecular Docking (AutoDock Vina) : Simulate binding to AChE (PDB ID 4EY7), focusing on π-π stacking between the chlorophenyl group and Trp286.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; analyze RMSD (<2 Å indicates stable binding).
    • Validation : Compare predicted binding energies with experimental IC₅₀ values .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining stereochemical fidelity?

  • Optimization Parameters :

  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C reduces epimerization risk.
  • Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce side products during oxalyl chloride coupling.
    • Quality Control : Use chiral HPLC (Chiralpak IA column) to confirm enantiomeric excess >98% .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Solutions :

  • Co-Solvents : Use ≤5% DMSO to maintain solubility without cytotoxicity.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability.
  • Structural Modifications : Introduce polar groups (e.g., -OH) at the piperidine methyl position .

Contradictory Data Analysis

Q. Why do some studies report antibacterial activity while others show no effect?

  • Key Variables :

  • Bacterial Strains : Activity is strain-specific (e.g., moderate against S. aureus ATCC 25923 but inactive against E. coli K12).
  • Testing Concentrations : MIC values >100 µg/mL may indicate weak activity masked by assay detection limits.
    • Recommendations :
  • Use standardized CLSI broth microdilution protocols.
  • Test derivatives with enhanced lipophilicity (e.g., CF₃ substitution) to improve membrane penetration .

Comparative Structural Analysis

Q. How does substituting the pyridin-4-yl group with pyridin-3-yl alter biological activity?

  • SAR Insights :

  • Pyridin-4-yl : Enhances AChE inhibition due to optimal spatial alignment with the catalytic site.
  • Pyridin-3-yl : Reduces activity by ~50% (IC₅₀ shifts from 2.1 µM to 4.7 µM) due to steric clashes with Phe295.
    • Experimental Design : Synthesize both analogs and compare via enzyme kinetics and docking studies .

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